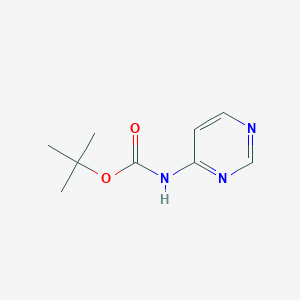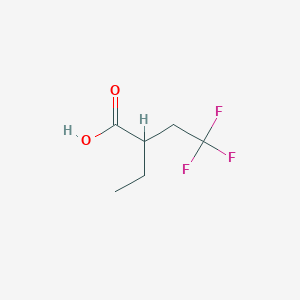
Tert-butyl N-(pyrimidin-4-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(pyrimidin-4-YL)carbamate is a chemical compound with the molecular formula C9H13N3O2 . It is a derivative of carbamate and pyrimidine . The compound is typically in a liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a carbamate group . The carbamate group is further attached to a tert-butyl group . The InChI code for this compound is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14(4)7-9-5-6-12-8-13-9/h5-6,8H,7H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The molecular weight of this compound is 195.22 .Scientific Research Applications
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) involved a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). This research focused on optimizing potency through systematic modifications of the core pyrimidine moiety and other positions, leading to compounds with anti-inflammatory and antinociceptive activities in animal models. This highlights the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
Photoredox-Catalyzed Amination
Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a novel cascade pathway for assembling a range of 3-aminochromones. This process facilitates the construction of diverse amino pyrimidines, broadening the applications of photocatalyzed protocols (Wang et al., 2022).
Anticancer and Antimicrobial Agents
Ray et al. (2007) explored the synthesis, structural analysis, and biomedical application of palladium, gold, and silver N-heterocyclic carbene complexes. Specifically, they focused on complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene, which displayed potent anticancer activity and significant antimicrobial properties. This research suggests the therapeutic potential of these complexes in treating cancer and infections (Ray et al., 2007).
Mechanism of Action
Target of Action
Tert-butyl N-(pyrimidin-4-YL)carbamate is a small molecule that primarily targets the Queuine tRNA-ribosyltransferase . This enzyme is involved in the modification of certain tRNAs and plays a crucial role in protein synthesis.
Mode of Action
It is believed to interact with its target enzyme, leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it is likely to impact the protein synthesis pathway, specifically the modification of certain tRNAs . The downstream effects of these changes could potentially influence various cellular processes, including cell growth and differentiation.
properties
IUPAC Name |
tert-butyl N-pyrimidin-4-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-6-11-7/h4-6H,1-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFCVJKBQIQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2868366.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2868369.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)



![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2868377.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2868378.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2868380.png)
